1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine
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Overview
Description
1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a diethylaminomethyl group, and a methylpyrimidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine involves multiple steps, starting with the preparation of the dichlorophenyl group and the diethylaminomethyl group. These groups are then combined with the methylpyrimidinyl group through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions typically involve the use of solvents such as methanol or chloroform and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like chloroform or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: A phenyl urea pre-emergent agrochemical used in organic synthesis and pharmaceuticals.
Diuron: Another phenyl urea compound with similar applications in agriculture and industry.
Uniqueness
1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine is unique due to its complex structure, which allows for a wide range of chemical reactions and applications. Its combination of functional groups provides versatility in both synthetic and biological contexts, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
51387-40-7 |
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Molecular Formula |
C23H27Cl2N7 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine |
InChI |
InChI=1S/C23H27Cl2N7/c1-4-32(5-2)14-16-7-6-8-17(12-16)28-21-11-15(3)27-23(30-21)31-22(26)29-18-9-10-19(24)20(25)13-18/h6-13H,4-5,14H2,1-3H3,(H4,26,27,28,29,30,31) |
InChI Key |
IMYCGMDWAOPLJB-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)CC1=CC(=CC=C1)NC2=NC(=NC(=C2)C)/N=C(\N)/NC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)NC2=NC(=NC(=C2)C)N=C(N)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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